molecular formula C16H17N3O4 B15016279 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B15016279
M. Wt: 315.32 g/mol
InChI Key: IATCZYSHMSZKIO-GIJQJNRQSA-N
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Description

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of the trimethoxyphenyl group and the pyridine ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4,5-trimethoxybenzaldehyde and pyridine-3-carbohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the Schiff base moiety allows it to interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the specific arrangement of the trimethoxyphenyl group and the pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-7-11(8-14(22-2)15(13)23-3)9-18-19-16(20)12-5-4-6-17-10-12/h4-10H,1-3H3,(H,19,20)/b18-9+

InChI Key

IATCZYSHMSZKIO-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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